

IUPAC name and synonyms for 2,3-Dimethylbut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3-Dimethylbut-2-en-1-ol

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A Technical Guide to 2,3-Dimethylbut-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **2,3-Dimethylbut-2-en-1-ol**, including its chemical identifiers, physical and chemical properties, and relevant experimental protocols.

Chemical Identity and Nomenclature

The compound with the structure **2,3-Dimethylbut-2-en-1-ol** is a primary alcohol. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is **2,3-dimethylbut-2-en-1-ol**[1].

Synonyms:

- 2,3-Dimethyl-2-buten-1-ol[2][3]
- 2,3-dimethyl-2-butenol[2]
- 4-Hydroxy-2,3-dimethyl-2-butene[2]
- 2-methyl-t-penten-3-ol[1][4]

Physicochemical Properties



A summary of the key quantitative properties of **2,3-Dimethylbut-2-en-1-ol** is presented below. These properties are essential for understanding its behavior in various experimental and industrial settings.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ O	[1][2][3][4]
Molecular Weight	100.16 g/mol	[1][2][4][5][6]
CAS Number	19310-95-3	[1][2][3][4]
EC Number	831-611-8	[1][4]
Exact Mass	100.088815002 Da	[1][4]
Complexity	78.2	[1][4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	1	[4]
Rotatable Bond Count	1	[4]
XLogP3	1.7	[1][4]

Experimental Protocols

While detailed, step-by-step synthesis protocols for **2,3-Dimethylbut-2-en-1-ol** are not readily available in open-access literature, its synthesis can be logically derived from established organometallic reactions. A general workflow for a potential synthesis route starting from 2,3-dimethylbut-2-enoic acid is outlined below. This represents a common strategy for the reduction of an α,β -unsaturated carboxylic acid to the corresponding allylic alcohol.

Workflow: Conceptual Synthesis via Reduction

A plausible, though not explicitly detailed, method involves the reduction of a corresponding carbonyl compound, such as 2,3-dimethylbut-2-enal or a derivative of 2,3-dimethylbut-2-enoic acid[7]. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) would be required to reduce the carboxylic acid or ester to the primary alcohol.



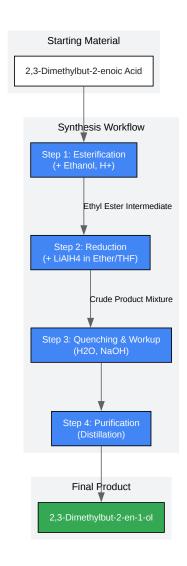
General Steps:

- Esterification (if starting from carboxylic acid): The carboxylic acid (2,3-dimethylbut-2-enoic acid) is first converted to an ester (e.g., ethyl 2,3-dimethylbut-2-enoate) to prevent side reactions with the acidic proton. This is typically achieved by reacting the acid with an alcohol (e.g., ethanol) under acidic catalysis (e.g., H₂SO₄).
- Reduction: The resulting ester is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether or THF). The solution is cooled in an ice bath, and a solution of a powerful reducing agent, such as LiAlH₄, is added dropwise.
- Quenching: After the reaction is complete, the excess reducing agent is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
- Workup and Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by fractional distillation, to yield pure 2,3-Dimethylbut-2-en-1-ol.

Logical and Workflow Diagrams

The following diagram illustrates the logical workflow for the conceptual synthesis of **2,3-Dimethylbut-2-en-1-ol** from its corresponding carboxylic acid.





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Caption: Conceptual workflow for the synthesis of **2,3-Dimethylbut-2-en-1-ol**.

Safety and Handling

According to GHS classification information, **2,3-Dimethylbut-2-en-1-ol** is considered harmful if swallowed, in contact with skin, or if inhaled[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood[1].

Applications in Research

As an allylic alcohol, **2,3-Dimethylbut-2-en-1-ol** serves as a valuable intermediate in organic synthesis. The hydroxyl group can be oxidized to an aldehyde or converted into a good leaving



group for substitution reactions, while the double bond can undergo a variety of addition reactions. It is a precursor for downstream products such as 1-bromo-2,3-dimethylbut-2-ene and 2,3-dimethylbut-2-enal[3]. Its structural isomers, such as 2,3-dimethylbut-3-en-2-ol, are also used in chemical research, highlighting the utility of this carbon skeleton in synthetic chemistry[6][8].

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